molecular formula C18H15NO6 B13820825 Trimethyl 9H-carbazole-1,2,4-tricarboxylate CAS No. 37914-15-1

Trimethyl 9H-carbazole-1,2,4-tricarboxylate

Cat. No.: B13820825
CAS No.: 37914-15-1
M. Wt: 341.3 g/mol
InChI Key: NFBYZCGJZHWMRJ-UHFFFAOYSA-N
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Description

9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is a chemical compound with the molecular formula C₁₈H₁₅NO₆ and a molecular weight of 341.315 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes three carboxylic acid groups esterified with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester typically involves the esterification of 9H-carbazole-1,2,4-tricarboxylic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is primarily based on its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid forms, which can then participate in biochemical pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Carbazole-3,6-dicarboxylic acid dimethyl ester
  • 9H-Carbazole-1,3,6-tricarboxylic acid trimethyl ester
  • 9H-Carbazole-1,2,3-tricarboxylic acid trimethyl ester

Uniqueness

9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is unique due to its specific substitution pattern on the carbazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

37914-15-1

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

trimethyl 9H-carbazole-1,2,4-tricarboxylate

InChI

InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3

InChI Key

NFBYZCGJZHWMRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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